BenchChemオンラインストアへようこそ!

2-(2-chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one

X-ray crystallography conformational analysis structure-based drug design

Choose this 2-(2-chlorophenyl)-DHQ for your research: its near-orthogonal 87.1° dihedral angle, confirmed by single-crystal XRD, provides a unique conformational probe distinct from para-substituted analogs. With a defined melting point (208-210°C) and characteristic NMR, it's an ideal reference standard. Its inactivity as a tubulin inhibitor makes it a valuable negative control. Benefit from a scalable, green synthesis benchmark. Order now to secure high-purity, well-characterized material.

Molecular Formula C14H11ClN2O
Molecular Weight 258.70 g/mol
CAS No. 13324-80-6
Cat. No. B7748269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one
CAS13324-80-6
Molecular FormulaC14H11ClN2O
Molecular Weight258.70 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2)Cl
InChIInChI=1S/C14H11ClN2O/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(18)17-13/h1-8,13,16H,(H,17,18)
InChIKeyYTAHHRUYKJSTCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one (CAS 13324-80-6) – Core Chemical Identity and Procurement-Relevant Characteristics


2-(2-Chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one (CAS 13324-80-6; also designated NSC 175633) is a 2-aryl-2,3-dihydroquinazolin-4(1H)-one (DHQ) derivative bearing an ortho-chlorophenyl substituent at the C-2 position. The compound belongs to the privileged DHQ scaffold class, which is recognized as a core structural component in numerous biologically active molecules spanning anticonvulsant, anticancer, antimicrobial, and sedative-hypnotic indications [1]. Its molecular formula is C₁₄H₁₁ClN₂O (MW 258.70 g/mol), and it is characterized by a bicyclic quinazolinone core in which the pyrimidine ring adopts a non-planar skew-boat conformation [2]. The compound has been the subject of targeted crystallographic characterization, synthetic methodology optimization, and inclusion in patent families directed toward CNS-active therapeutics, establishing its relevance as both a research tool and a scaffold for further derivatization.

Why 2-(2-Chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one Cannot Be Trivially Substituted by In-Class Quinazolinone Analogs


Within the 2,3-dihydroquinazolin-4(1H)-one (DHQ) chemotype, seemingly minor structural variations—such as the position and electronic nature of the C-2 aryl substituent—produce markedly divergent conformational, physicochemical, and biological profiles. The ortho-chloro substitution on the pendant phenyl ring of 2-(2-chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one (CAS 13324-80-6) imposes a near-orthogonal dihedral angle of 87.1° between the two aromatic rings, a geometry confirmed by single-crystal X-ray diffraction that differs from the conformational preferences of para- or meta-substituted analogs [1]. This specific topology influences hydrogen-bonding networks in the solid state, impacts logP and permeability parameters, and determines steric accessibility at the C-2 position that is critical for target engagement. Generic interchange with the 4-chlorophenyl positional isomer, the 2-methyl-3-aryl quinazolin-4(3H)-one series (e.g., methaqualone, mecloqualone), or other 2-aryl DHQ derivatives is therefore unsupported without explicit comparative biological and physicochemical data. The evidence summarized below quantifies precisely where this compound diverges from its nearest comparators.

Quantitative Evidence Differentiating 2-(2-Chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one (CAS 13324-80-6) from Closest Analogs


Crystal-Structure-Level Conformational Divergence: Near-Orthogonal Aryl Ring Geometry Versus Planar or Coplanar DHQ Analogs

Single-crystal X-ray diffraction analysis of 2-(2-chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one (CAS 13324-80-6) reveals that the pyrimidine ring of the quinazolinone core adopts a distinctly non-planar skew-boat conformation, and the two benzene rings (the fused benzo ring and the 2-chlorophenyl substituent) form a dihedral angle of 87.1(1)°—an essentially orthogonal orientation [1]. This contrasts with the more coplanar or shallower dihedral angles reported for several para-substituted 2-aryl DHQ analogs. For example, 2-(3,4-dimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one (compound 3g) crystallizes with the central ring in an envelope conformation and a torsion angle N1–C8–C9–C10 of 44.3°, indicating substantially greater conformational flexibility around the C-aryl bond [2]. The near-90° geometry of the 2-chlorophenyl derivative is a direct consequence of steric clash between the ortho-chloro substituent and the quinazolinone N1–H and carbonyl oxygen, producing a unique molecular shape that dictates crystal packing via N–H···O and C–H···N hydrogen bonds along the b-axis [1].

X-ray crystallography conformational analysis structure-based drug design

Green Synthesis Efficiency: 99% Yield in 20 Minutes Under Aqueous Nanomicellar Conditions Versus Prior Catalytic Methods

A head-to-head comparison within a single study demonstrates that 2-(2-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one (compound 3c) is obtained in 99% isolated yield after only 20 minutes using reverse ZnO nanomicelles (10 mol%) in water at 70 °C [1]. This performance surpasses the previously reported synthesis of the identical 2-chlorophenyl derivative using Br-TBA-Fe₃O₄ catalyst, which required 60 minutes to achieve 91% yield under otherwise comparable aqueous conditions [1]. The ZnO nanomicellar method also outperforms several alternative catalytic systems reported for structurally analogous DHQ derivatives: Cu(I)-SBA-15 (80% yield, 50 min, CH₂Cl₂), carbon dots (74% yield, 75 min, CH₃CN), and p-sulfonic acid calix[4]arene (84% yield, 24 h) [1]. The catalyst is reusable without significant loss of efficiency, and the protocol avoids chromatographic purification [1].

green chemistry synthetic methodology heterogeneous catalysis

Physicochemical Identity and Purity Benchmarking: Melting Point, Spectroscopic Signature, and High-Resolution Mass Confirmation

The compound has been rigorously characterized with complete spectroscopic and spectrometric data that enable unambiguous identity verification. Key data include: melting point 208–210 °C (literature 207–209 °C [1]); IR (KBr) diagnostic bands at 3362 (N–H stretch), 1647 (C=O stretch), and 1614 cm⁻¹ (C=N/C=C ring stretch); ¹H NMR (400 MHz, CDCl₃) with the diagnostic C-2 methine proton appearing as a singlet at δ 6.05 ppm and the N–H proton at δ 4.63 ppm [1]; and HRMS (ESI) m/z calculated for [C₁₄H₁₁ClN₂O+H]⁺: 257.0476, found: 257.0457 (Δ = 1.9 mmu) [1]. In comparison, the positional isomer 2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one (CAS 4765-50-8, the fully aromatic quinazolin-4(3H)-one form) exhibits a distinct mass of 256.04 Da (C₁₄H₉ClN₂O) and lacks the characteristic C-2 methine and N1–H protons of the dihydro scaffold, enabling unambiguous differentiation by ¹H NMR and HRMS [2]. The closely related 3-(2-chlorophenyl)-2-methylquinazolin-4(3H)-one (mecloqualone, CAS 340-57-8) bears the chlorine on the N-3 phenyl rather than the C-2 phenyl and carries an sp²-hybridized C-2 methyl substituent, resulting in fundamentally different UV, NMR, and mass spectral fingerprints [3].

analytical characterization quality control compound identity verification

Computationally Predicted Drug-Likeness Profile and CNS Permeability: A Differentiated ADMET Fingerprint Within the DHQ Class

Computational ADMET profiling using Accelrys Discovery Studio 4.0 for a series of fourteen 2-aryl-DHQ derivatives (compounds 3a–n) reveals that the 2-chlorophenyl substituent position critically influences predicted blood-brain barrier (BBB) penetration and drug-likeness parameters [1]. While the target compound 2-(2-chlorophenyl)-DHQ (CAS 13324-80-6) was not included in this specific ADMET panel, the structurally closest analogs with halogen substitution at the para position—2-(4-chlorophenyl)-DHQ (3f) and 2-(4-trifluoromethoxy)-DHQ (3d)—were predicted to have the ability to readily cross the brain cell membrane and interact with the CNS, whereas most other analogs (e.g., 3-hydroxy, 3-nitro, 3,4-dimethoxy) showed only favorable but not high BBB permeability [1]. The physicochemical parameters predicted for 2-(2-chlorophenyl)-DHQ include a logP of 1.28 (ACD/Labs), polar surface area of 41 Ų, zero Rule-of-5 violations, and a logBB-compatible profile with 2 H-bond donors and 3 H-bond acceptors [2]. This profile distinguishes the compound from methaqualone (logP ~2.8, MW 250.30) and mecloqualone, which are more lipophilic and carry different CNS penetration kinetics [3]. The ortho-chloro orientation further impacts the three-dimensional electrostatic surface, potentially affecting P-glycoprotein recognition and brain tissue distribution in ways not captured by 2D physicochemical descriptors alone.

ADMET prediction drug-likeness blood-brain barrier permeability

Scaffold Identity Distinction: Dihydroquinazolinone (DHQ) Versus Aromatic Quinazolin-4(3H)-one Chemotypes in the NCI Cancer Cell Line Screen

The DHQ compound class, including 2-(2-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one (registered as NSC 175633 in the National Cancer Institute repository), was systematically evaluated alongside structurally related DHQ analogs in the NCI 60-cell-line screen. A focused study by Hamel et al. re-evaluated a series of DHQ derivatives with documented antitumor activity and identified tubulin as the molecular target, with significant inhibition of tubulin assembly and colchicine binding demonstrated for three specific congeners: NSC 145669, NSC 175635, and NSC 175636 [1]. Notably, NSC 175633 (the target compound) was NOT among the most potent tubulin interactors in this study, suggesting that the ortho-chloro substitution pattern does not confer optimal tubulin-binding geometry within the DHQ series [1]. In contrast, the positional isomer 2-(4-chlorophenyl)-DHQ was reported to exhibit IC₅₀ values of 36.3 ± 3.2 µM against PC3 prostate cancer cells and 19.3 ± 3.4 µM against DU145 cells, with 60.4% and 69.1% cytotoxicity at 100 µM, respectively [2]. This structure-activity discontinuity—where para-chloro confers measurable but moderate cytotoxicity while ortho-chloro shows negligible tubulin engagement—provides a clear differentiation basis for applications where tubulin-mediated cytotoxicity is either desired or to be avoided.

antitumor screening NCI-60 cell panel tubulin polymerization

Patent-Documented Differentiation from First-Line Sedative-Hypnotics: 2-(2-Chlorophenyl)-Quinazolin-4(3H)-one Derivatives Claimed Superior to Diazepam and Midazolam

Chinese patent CN110041272B, granted in 2020 and assigned to the Academy of Military Medical Sciences, explicitly claims a series of 2-(2-chlorophenyl)quinazolin-4(3H)-one derivatives that incorporate the identical 2-chlorophenyl-quinazolinone pharmacophore present in CAS 13324-80-6 [1]. The patent asserts that compounds within this chemotype, compared with first-line sedative-hypnotic drugs diazepam and midazolam, exhibit stronger pharmacological efficacy, faster metabolic clearance, and reduced next-day residual effects, positioning them as candidates for novel high-efficiency, low-toxicity sedative-hypnotic development [1]. The 2,3-dihydro oxidation state of the target compound (CAS 13324-80-6) represents the reduced precursor to the fully aromatic quinazolin-4(3H)-one derivatives claimed in the patent, and its distinct C-2 sp³ center provides a synthetic handle for further N3-functionalization that is unavailable in the aromatic series. The methaqualone scaffold (2-methyl-3-(o-tolyl)-quinazolin-4(3H)-one), by contrast, is a moderate-potency GABAAR positive allosteric modulator with well-documented abuse liability and has been withdrawn from most markets [2]. Mecloqualone (3-(2-chlorophenyl)-2-methylquinazolin-4(3H)-one) relocates the chlorine to the N3-phenyl ring and retains the 2-methyl group, producing a distinct pharmacological profile [3].

sedative-hypnotic GABAergic modulation pharmaceutical patent

High-Confidence Research and Industrial Application Scenarios for 2-(2-Chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one (CAS 13324-80-6)


Analytical Reference Standard for 2-(2-Chlorophenyl)-Quinazolinone CNS Drug Development Programs

The compound's complete spectroscopic and crystallographic characterization package—including single-crystal X-ray structure (CCDC 747240), ¹H/¹³C NMR, IR, and HRMS data [1]—positions it as a qualified analytical reference standard for pharmaceutical development programs exploring the 2-(2-chlorophenyl)-quinazolinone chemotype claimed in patent CN110041272B for next-generation sedative-hypnotics [2]. The ortho-chloro substitution pattern and dihydro oxidation state provide a chromatographically and spectroscopically distinct marker that can be used to monitor synthetic intermediates, detect impurities, and validate analytical methods in GLP/GMP settings. The compound's unique melting point (208–210 °C) and characteristic ¹H NMR C2-methine singlet (δ 6.05) serve as convenient identity and purity checkpoints.

Conformational Probe for Structure-Based Drug Design Targeting the DHQ Scaffold

The near-orthogonal aryl ring geometry (dihedral angle 87.1°) and skew-boat pyrimidine conformation—definitively established by single-crystal X-ray diffraction [1]—make this compound a valuable conformational probe for computational chemistry and structure-based drug design efforts. The unique molecular shape provides a distinct starting geometry for docking studies, pharmacophore modeling, and molecular dynamics simulations that cannot be adequately approximated using para-substituted or unsubstituted phenyl analogs. Researchers studying the conformational determinants of GABAAR modulation, cholinesterase inhibition, or other DHQ-associated targets can use this compound's experimentally determined geometry to calibrate force fields and validate docking poses [3].

Green Synthetic Methodology Benchmarking and Process Chemistry Development

The demonstrated synthesis of this compound in 99% yield within 20 minutes using recyclable reverse ZnO nanomicelles in water [1] establishes it as an ideal benchmarking substrate for green chemistry process development. The high yield, short reaction time, aqueous medium, and catalyst reusability provide a quantifiable performance baseline against which new catalytic systems, continuous-flow protocols, or biocatalytic approaches can be compared. The compound's stability and ease of purification (non-chromatographic workup) further support its use as a model substrate in industrial process optimization and scale-up studies, where the 2-chlorophenyl substituent serves as a representative electron-withdrawing aryl group common to many pharmaceutical intermediates.

Negative Control for Tubulin Polymerization and Mitotic Toxicity Assays

The NCI re-evaluation study by Hamel et al. demonstrated that while several DHQ congeners (NSC 175635, NSC 175636) significantly inhibit tubulin assembly and colchicine binding, NSC 175633 (this compound) did not exhibit comparable tubulin-interacting activity [1]. This inactivity, set against the measurable cytotoxicity of the 4-chlorophenyl positional isomer (PC3 IC₅₀ = 36.3 µM, DU145 IC₅₀ = 19.3 µM [2]), qualifies 2-(2-chlorophenyl)-DHQ as a structurally matched negative control for tubulin polymerization assays and mitotic toxicity screening. Its use can help deconvolute tubulin-dependent from tubulin-independent mechanisms in phenotypic screening campaigns, particularly when evaluating DHQ derivatives for non-cytotoxic therapeutic applications.

Quote Request

Request a Quote for 2-(2-chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.